Cas no 2171802-35-8 (2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)

2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine structure
2171802-35-8 structure
商品名:2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine
CAS番号:2171802-35-8
MF:C13H24N4
メガワット:236.356462478638
CID:6217458
PubChem ID:165604311

2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine
    • 2171802-35-8
    • 2-[1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
    • EN300-1597965
    • インチ: 1S/C13H24N4/c1-3-5-13-12(8-9-14)15-16-17(13)10(2)11-6-4-7-11/h10-11H,3-9,14H2,1-2H3
    • InChIKey: AHWADSGBCXIJDZ-UHFFFAOYSA-N
    • ほほえんだ: N1(C(=C(CCN)N=N1)CCC)C(C)C1CCC1

計算された属性

  • せいみつぶんしりょう: 236.20009678g/mol
  • どういたいしつりょう: 236.20009678g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 56.7Ų

2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1597965-0.1g
2-[1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171802-35-8
0.1g
$1447.0 2023-06-04
Enamine
EN300-1597965-50mg
2-[1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171802-35-8
50mg
$1381.0 2023-09-23
Enamine
EN300-1597965-100mg
2-[1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171802-35-8
100mg
$1447.0 2023-09-23
Enamine
EN300-1597965-0.05g
2-[1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171802-35-8
0.05g
$1381.0 2023-06-04
Enamine
EN300-1597965-0.5g
2-[1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171802-35-8
0.5g
$1577.0 2023-06-04
Enamine
EN300-1597965-1.0g
2-[1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171802-35-8
1g
$1643.0 2023-06-04
Enamine
EN300-1597965-5.0g
2-[1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171802-35-8
5g
$4764.0 2023-06-04
Enamine
EN300-1597965-250mg
2-[1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171802-35-8
250mg
$1513.0 2023-09-23
Enamine
EN300-1597965-10000mg
2-[1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171802-35-8
10000mg
$7065.0 2023-09-23
Enamine
EN300-1597965-5000mg
2-[1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]ethan-1-amine
2171802-35-8
5000mg
$4764.0 2023-09-23

2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献

2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報

Comprehensive Overview of 2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine (CAS No. 2171802-35-8)

The compound 2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine (CAS No. 2171802-35-8) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its intricate design, featuring a cyclobutyl moiety and a 1,2,3-triazole core, positions it as a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential role as a modulator of biological pathways, given its ability to interact with specific protein targets.

In recent years, the demand for novel heterocyclic compounds like 2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine has surged, driven by advancements in drug discovery and the need for more efficient treatments. The 1,2,3-triazole scaffold, in particular, is celebrated for its stability and versatility, making it a cornerstone in the development of new pharmaceuticals. This compound’s propyl and cyclobutyl substituents further enhance its pharmacokinetic properties, potentially improving bioavailability and target specificity.

One of the most frequently searched topics in the context of CAS No. 2171802-35-8 revolves around its synthetic routes and scalability. Chemists are exploring efficient methodologies to produce this compound, with a focus on green chemistry principles to minimize environmental impact. Questions like "What are the optimal conditions for synthesizing 2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine?" or "How does the cyclobutyl group influence its biological activity?" are commonly encountered in academic and industrial forums.

Another area of interest is the compound’s potential applications in treating chronic diseases. Given the rising prevalence of conditions such as metabolic disorders and neurodegenerative diseases, researchers are investigating whether 2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine could serve as a lead compound for developing new therapies. Its unique structure may offer advantages over existing drugs, such as reduced side effects or improved efficacy.

The pharmacological profile of CAS No. 2171802-35-8 is also a hot topic among scientists. Preliminary studies suggest that it may exhibit selective binding to certain receptors, making it a valuable tool for understanding disease mechanisms. For instance, its interaction with G-protein-coupled receptors (GPCRs) could pave the way for innovative treatments in areas like pain management and inflammation.

From a commercial perspective, the compound’s patent status and market potential are frequently discussed. Companies are keen to identify whether 2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine is available for licensing or collaboration, especially given the growing interest in triazole-based therapeutics. Its CAS number is often used as a key identifier in databases and regulatory filings, underscoring its importance in the pharmaceutical industry.

In summary, 2-1-(1-cyclobutylethyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine (CAS No. 2171802-35-8) represents a fascinating area of research with broad implications for drug development. Its structural complexity, combined with its potential therapeutic benefits, makes it a compound worth watching in the coming years. As scientific inquiries continue to evolve, this molecule may well become a cornerstone in the next generation of pharmaceuticals.

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